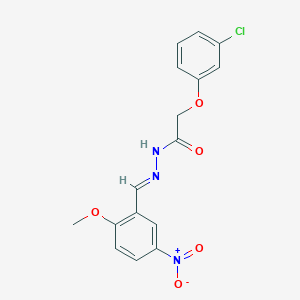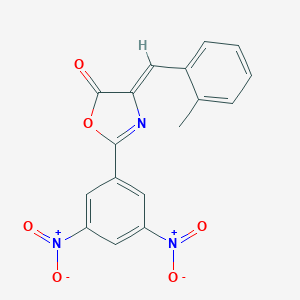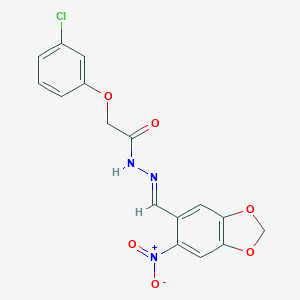![molecular formula C19H14ClN3O3 B386756 4-CHLORO-N-(3-{N'-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE](/img/structure/B386756.png)
4-CHLORO-N-(3-{N'-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-(3-{N'-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with the molecular formula C19H14ClN3O3 It is characterized by the presence of a chlorobenzamide group, a furylmethylene hydrazino moiety, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(3-{N'-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-amino-2-(2-furylmethylene)hydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(3-{N'-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furylmethylene group can be oxidized to form corresponding furyl ketones.
Reduction: The hydrazino group can be reduced to form amines.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furyl ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-CHLORO-N-(3-{N'-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(3-{N'-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The furylmethylene hydrazino moiety may play a crucial role in its biological activity by interacting with enzymes or receptors, leading to various cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-((2-(2-furylmethylene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- 4-chloro-N-(2-((2-(2,3-dichlorobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- 4-chloro-N-(2-((2-(2,3-dimethoxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide .
Uniqueness
4-CHLORO-N-(3-{N'-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H14ClN3O3 |
|---|---|
Molecular Weight |
367.8g/mol |
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C19H14ClN3O3/c20-15-8-6-13(7-9-15)18(24)22-16-4-1-3-14(11-16)19(25)23-21-12-17-5-2-10-26-17/h1-12H,(H,22,24)(H,23,25)/b21-12+ |
InChI Key |
NMMYCZGZEXOOII-CIAFOILYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)NN=CC3=CC=CO3 |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B386673.png)
![N-[3-benzylsulfanyl-1-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]-4-nitrobenzamide](/img/structure/B386674.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B386676.png)
![5-[(5-Bromo-2-hydroxyphenyl)methylideneamino]-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B386677.png)





![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B386686.png)
![5-bromo-2-[(4-chloroanilino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B386691.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(decyloxy)phenyl]urea](/img/structure/B386692.png)
![N-(2,5-dichlorophenyl)-3-[(diphenylacetyl)amino]-4-methoxybenzamide](/img/structure/B386695.png)
![2-Acetamidomalonic acid bis(N'-[4-(dimethylamino)benzylidene]hydrazide)](/img/structure/B386696.png)
